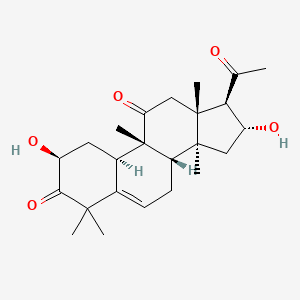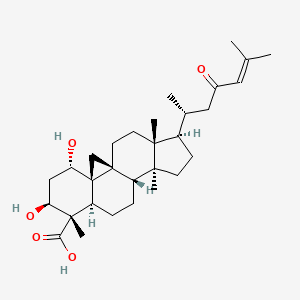
4-O-(β-D-Galactopyranosyl)-α-D-Mannopyranose-Monohydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate has several applications in scientific research, including:
Chemistry: It serves as a substrate in glycosylation reactions and as a building block for the synthesis of more complex carbohydrates.
Biology: The compound is used to study glycosidic bond formation and cleavage, as well as the role of glycosides in biological systems.
Medicine: It has potential therapeutic applications, such as in the development of glycoside-based drugs for treating various diseases.
Industry: The compound is used in the food industry as a sweetener and in the production of bioactive compounds.
Wirkmechanismus
Target of Action
The primary target of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate is the enzyme Arabinogalactan endo-1,4-beta-galactosidase . This enzyme is found in Bacillus licheniformis , a bacterium that is commonly found in soil and vegetation.
Mode of Action
The compound interacts with its target enzyme by binding to the active site, which is the region of the enzyme where substrate molecules bind and undergo a chemical reaction . This interaction leads to the hydrolysis of lactose , a disaccharide sugar composed of galactose and glucose units .
Biochemical Pathways
The hydrolysis of lactose by the action of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate leads to the production of galactose and glucose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate with the simultaneous production of a small amount of ATP (Adenosine triphosphate) and NADH (Nicotinamide adenine dinucleotide).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate typically involves the glycosylation of mannose with galactose. This reaction can be catalyzed by enzymes such as glycosyltransferases or by chemical methods using promoters like silver or mercury salts. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: In an industrial setting, the compound can be produced through fermentation processes using microorganisms that naturally synthesize glycosides. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or bromine can be used to oxidize the compound, resulting in the cleavage of the glycosidic bond.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound, potentially altering its structure and properties.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to modify the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
Lactose
Maltose
Cellobiose
4-O-(b-D-Galactopyranosyl)-D-galactopyranose
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-OCHQEDKVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669973 |
Source


|
| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103302-12-1 |
Source


|
| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Bromo-2-cyclopentyl-3H-imidazo[4,5-B]pyridine](/img/structure/B1499771.png)
![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)




![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)
![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)
![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)





